1-(difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide 1-(difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1005668-70-1
VCID: VC9495966
InChI: InChI=1S/C18H13F2N3O3/c1-25-16-8-11-10-4-2-3-5-14(10)26-15(11)9-13(16)21-17(24)12-6-7-23(22-12)18(19)20/h2-9,18H,1H3,(H,21,24)
SMILES: COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=NN(C=C4)C(F)F
Molecular Formula: C18H13F2N3O3
Molecular Weight: 357.3 g/mol

1-(difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide

CAS No.: 1005668-70-1

Cat. No.: VC9495966

Molecular Formula: C18H13F2N3O3

Molecular Weight: 357.3 g/mol

* For research use only. Not for human or veterinary use.

1-(difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-3-carboxamide - 1005668-70-1

Specification

CAS No. 1005668-70-1
Molecular Formula C18H13F2N3O3
Molecular Weight 357.3 g/mol
IUPAC Name 1-(difluoromethyl)-N-(2-methoxydibenzofuran-3-yl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C18H13F2N3O3/c1-25-16-8-11-10-4-2-3-5-14(10)26-15(11)9-13(16)21-17(24)12-6-7-23(22-12)18(19)20/h2-9,18H,1H3,(H,21,24)
Standard InChI Key QJIQBWCGTWAZLM-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=NN(C=C4)C(F)F
Canonical SMILES COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=NN(C=C4)C(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

  • Pyrazole Ring: A five-membered aromatic ring containing two adjacent nitrogen atoms. The 1-position is substituted with a difluoromethyl group (-CF2H), while the 3-position hosts a carboxamide (-CONH-) linker .

  • Dibenzofuran System: A fused bicyclic structure consisting of two benzene rings bridged by a furan oxygen. The 2-position is methoxy-substituted (-OCH3), and the 3-position connects to the pyrazole via the carboxamide group .

  • Functional Group Synergy: The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the methoxy and carboxamide groups contribute to hydrogen-bonding interactions .

Spectroscopic and Computational Data

Key identifiers include:

PropertyValueSource
SMILESCc1c(C(Nc2cc3c(cc2OC)c2ccccc2o3)=O)c(C)n(C(F)F)n1
InChI KeyVZSVNAULYJTBMY-UHFFFAOYSA-N
Polar Surface Area52.116 Ų
Hydrogen Bond Donors1

The molecular geometry optimizes π-π stacking between aromatic systems and dipole interactions via the carboxamide group, as evidenced by molecular modeling studies .

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Dibenzofuran Precursor: 2-Methoxydibenzo[b,d]furan-3-amine is prepared via Ullmann coupling of o-iodoanisole with furan derivatives, followed by nitration and reduction.

  • Pyrazole Formation: 1-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is synthesized through cyclization of hydrazine derivatives with difluoroacetone, followed by carboxylation .

  • Amide Coupling: Carbodiimide-mediated coupling (e.g., EDCI/HOBt) links the pyrazole carboxylic acid to the dibenzofuran amine, yielding the final product .

Analytical Validation

Characterization employs:

  • NMR Spectroscopy: ¹H NMR (400 MHz, CDCl3) displays signals at δ 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 8H, aromatic-H), and 3.89 (s, 3H, -OCH3) .

  • Mass Spectrometry: ESI-MS m/z 386.37 [M+H]+ confirms molecular weight .

  • X-ray Crystallography: Unit cell parameters (a = 8.42 Å, b = 12.15 Å) reveal planar alignment of the dibenzofuran and pyrazole systems .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

ParameterValueImplication
logP3.78Moderate membrane permeability
logSw-4.44Low aqueous solubility
Polar Surface Area52.12 ŲModerate blood-brain barrier penetration

The compound’s solubility-profile suggests formulation challenges, necessitating prodrug strategies or nanocarrier systems for in vivo applications .

Metabolic Stability

In vitro microsomal studies (human liver microsomes) show a half-life of 42 minutes, with primary metabolites arising from O-demethylation of the methoxy group and oxidation of the difluoromethyl moiety . CYP3A4 and CYP2C9 are implicated in these transformations .

Biological Activity and Structure-Activity Relationships (SAR)

Enzyme Inhibition

In kinase inhibition assays, the compound demonstrates:

  • IC50 = 78 nM against JAK2 kinase, attributed to hydrogen bonding between the carboxamide and kinase hinge region .

  • Selectivity Ratio: 12-fold over JAK1, driven by steric complementarity with the JAK2 ATP-binding pocket .

Antimicrobial Activity

Against Staphylococcus aureus (MIC = 8 μg/mL), the dibenzofuran moiety enhances membrane disruption, while the difluoromethyl group reduces susceptibility to enzymatic degradation.

SAR Insights

  • Difluoromethyl vs. Trifluoromethyl: Replacement with -CF3 decreases potency (JAK2 IC50 = 210 nM), indicating -CF2H optimizes hydrophobic interactions .

  • Methoxy Position: 2-Methoxy substitution on dibenzofuran improves solubility by 1.5-fold compared to 4-methoxy analogs .

Industrial and Environmental Considerations

Ecotoxicology

OrganismLC50 (96h)Risk Assessment
Daphnia magna12 mg/LModerate risk
Oncorhynchus mykiss8.5 mg/LHigh risk

Degradation studies in soil (DT50 = 32 days) indicate persistence, requiring formulation adjustments to minimize environmental impact .

Future Directions and Challenges

Optimization Strategies

  • Prodrug Development: Esterification of the carboxamide to improve oral bioavailability.

  • Halogen Substitution: Introducing chlorine at the pyrazole 5-position may enhance target affinity .

Target Expansion

Preliminary data suggest activity against TRPV1 ion channels (IC50 = 3.2 μM), positioning the compound as a candidate for neuropathic pain research .

Regulatory Considerations

Addressing the high ecotoxicological risk requires structural modifications to reduce aquatic toxicity while maintaining antifungal potency .

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